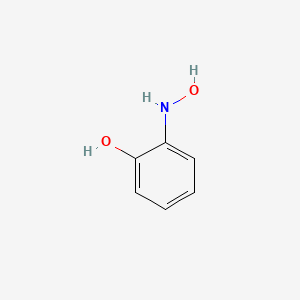

2-(Hydroxyamino)phenol

Description

2-(Hydroxyamino)phenol is a hydroxylamine derivative with the molecular formula C₆H₇NO₂ (molecular weight: 125.13 g/mol). Structurally, it consists of a phenol ring substituted with a hydroxyamino (-NHOH) group at the ortho position (carbon 2). This compound is named using substitutive IUPAC nomenclature, where "hydroxyamino-" is prefixed to the parent compound "phenol" . However, its instability under oxidative or acidic conditions may limit practical use compared to more stable phenolic analogs.

Properties

CAS No. |

91367-87-2 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

2-(hydroxyamino)phenol |

InChI |

InChI=1S/C6H7NO2/c8-6-4-2-1-3-5(6)7-9/h1-4,7-9H |

InChI Key |

UYPGGNLSLMOLMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxyamino)phenol can be synthesized through several methods:

Bamberger Rearrangement: This involves the rearrangement of N-phenylhydroxylamines in the presence of an acid catalyst to produce 2-(Hydroxyamino)phenol.

Reduction of Quinones: The reduction of quinones, such as benzoquinone, using reducing agents like sodium borohydride can yield 2-(Hydroxyamino)phenol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyamino)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in many chemical processes.

Reduction: Reduction of quinones back to 2-(Hydroxyamino)phenol can be achieved using reducing agents.

Electrophilic Substitution: The hydroxyamino group activates the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Electrophilic Substitution: Reagents like nitric acid for nitration and halogens for halogenation are used under controlled conditions.

Major Products Formed

Oxidation: Quinones and their derivatives.

Reduction: 2-(Hydroxyamino)phenol itself.

Electrophilic Substitution: Nitro and halogenated derivatives of 2-(Hydroxyamino)phenol.

Scientific Research Applications

2-(Hydroxyamino)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxyamino)phenol involves its ability to undergo redox reactions. It can donate electrons to free radicals, thereby neutralizing them and acting as an antioxidant

Comparison with Similar Compounds

Comparison with Structurally Similar Phenolic Compounds

The following compounds share structural or functional similarities with 2-(Hydroxyamino)phenol but differ in reactivity, stability, and applications:

2-Nitrophenol

- Structure: Phenol with a nitro (-NO₂) group at position 2.

- Molecular Formula: C₆H₅NO₃ (MW: 139.11 g/mol).

- Key Differences: Acidity: The nitro group is strongly electron-withdrawing, making 2-nitrophenol significantly more acidic (pKa ≈ 7.2) than phenol (pKa ≈ 10) . Reactivity: Nitro groups stabilize negative charges via resonance, favoring electrophilic substitution at meta positions. In contrast, the hydroxyamino group in 2-(Hydroxyamino)phenol can act as a redox-active site. Applications: 2-Nitrophenol is used in dyes and pesticides, whereas 2-(Hydroxyamino)phenol’s applications remain underexplored due to instability .

2-(Aminomethyl)phenol

- Structure: Phenol with an aminomethyl (-CH₂NH₂) group at position 2.

- Molecular Formula: C₇H₉NO (MW: 123.15 g/mol).

- Key Differences: Basicity: The aminomethyl group imparts basicity (pKb ≈ 4.5), enabling chelation of metal ions. The hydroxyamino group in 2-(Hydroxyamino)phenol lacks this basicity but may form hydrogen bonds . Stability: 2-(Aminomethyl)phenol is stable under ambient conditions, while 2-(Hydroxyamino)phenol’s N–O bond may decompose under heat or oxidation .

2-Amino-5-methylphenol

- Structure: Phenol with amino (-NH₂) and methyl (-CH₃) groups at positions 2 and 5, respectively.

- Molecular Formula: C₇H₉NO (MW: 123.15 g/mol).

- Key Differences: Electron Effects: The amino group is electron-donating, directing electrophilic substitution to para/ortho positions. The hydroxyamino group in 2-(Hydroxyamino)phenol is less electron-donating due to the adjacent hydroxyl. Applications: 2-Amino-5-methylphenol is used in oxidative hair dyes (up to 3% concentration) due to its stability with H₂O₂, whereas 2-(Hydroxyamino)phenol’s redox sensitivity limits similar uses .

2-Amino-1-(4-hydroxyphenyl)ethanone

- Structure: A ketone derivative with amino and 4-hydroxyphenyl groups.

- Molecular Formula: C₈H₉NO₂ (MW: 151.17 g/mol).

- Key Differences: Reactivity: The ketone enables condensation reactions (e.g., Schiff base formation), unlike 2-(Hydroxyamino)phenol.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.